3-O-Acetyloleanolic acid

描述

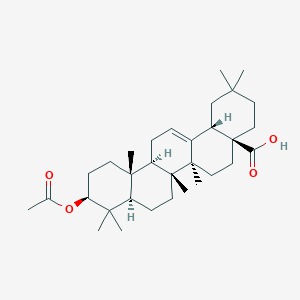

3-O-Acetyloleanolic acid is a pentacyclic triterpenoid compound derived from oleanolic acid. This compound has garnered significant attention due to its diverse biological activities, including anti-angiogenic, anti-tumor, and apoptosis-inducing properties .

准备方法

Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanolic acid can be synthesized through the acetylation of oleanolic acid. The process involves the reaction of oleanolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by its chemical modification. The seeds of Vigna sinensis K. are a primary source of oleanolic acid, which is then acetylated to produce this compound .

化学反应分析

Hydrolysis

The acetyl group at C-3 undergoes hydrolysis under alkaline conditions to regenerate OA:

- Reagents : NaOH or KOH in aqueous ethanol.

- Conditions : Reflux, 2–4 hours.

| Substrate | Reagent(s) | Product | Application |

|---|---|---|---|

| 3AOA | NaOH/EtOH | OA | Prodrug conversion |

This reversibility is exploited in prodrug strategies, where 3AOA acts as a hydrolyzable precursor for controlled OA release .

Esterification and Amidation

The C-28 carboxyl group reacts to form esters or amides:

Esterification

- Reagents : Alcohols (e.g., methanol, benzyl alcohol) with acid catalysts.

- Example : 3AOA methyl ester synthesis improves solubility .

Amidation

- Reagents : Amines (e.g., aniline, toluidine) via acid chloride intermediates.

- Conditions : Oxalyl chloride in DCM, followed by amine addition .

| Reaction Type | Reagent(s) | Product | Biological Activity |

|---|---|---|---|

| Anilide formation | o-Toluidine | 3AOA anilide | Enhanced cytotoxicity |

Amidation at C-28 modulates receptor-binding affinity, impacting apoptotic signaling pathways .

Oxidation

Limited studies report oxidation of 3AOA’s double bond (C-12) using Jones reagent (CrO₃/H₂SO₄) to yield keto derivatives, though yields remain unoptimized. This modification alters steric interactions with biological targets like Tie-2 receptors .

Dimerization

3AOA forms dimers via linker molecules (e.g., diacids, diamines) to enhance bioactivity:

| Linker Type | Dimer Example | Bioactivity |

|---|---|---|

| C12-alkane | 3AOA-C12-3AOA | Anticancer (IC₅₀: 8.2 μM) |

Dimerization doubles molecular weight while maintaining solubility, with SAR studies highlighting linker length as critical for cytotoxicity .

Data Table: Comparative Reactivity of 3AOA Derivatives

Research Findings

- Anticancer Mechanisms : 3AOA induces apoptosis via caspase-8 activation and DR5 upregulation in HCT-116 colon cancer cells .

- Anti-angiogenic Effects : Inhibits VEGF-A and Angiopoietin-1 signaling by blocking Tie-2 phosphorylation (IC₅₀: 10.6 μM) .

- Metabolic Stability : The acetyl group reduces hepatic glucuronidation, prolonging plasma half-life compared to OA .

This compound’s multifunctional reactivity positions it as a scaffold for developing targeted therapies, particularly in oncology and metabolic disorders .

科学研究应用

3-O-Acetyloleanolic acid has a wide range of scientific research applications:

Chemistry: It serves as a scaffold for the synthesis of new derivatives with potential therapeutic applications.

Biology: The compound is used to study apoptosis and angiogenesis in various cell lines.

Medicine: It has shown promise in the treatment of cancer, diabetes, and inflammatory diseases

Industry: The compound’s anti-angiogenic properties make it a candidate for developing anti-cancer therapies.

作用机制

3-O-Acetyloleanolic acid exerts its effects through several mechanisms:

Apoptosis Induction: It activates caspase-3, a critical mediator of apoptosis, leading to programmed cell death.

Anti-Angiogenesis: The compound inhibits the proliferation, migration, and tube formation of endothelial cells, thereby preventing the formation of new blood vessels.

Molecular Targets and Pathways: It targets the vascular endothelial growth factor (VEGF) and its receptors, suppressing downstream signaling pathways such as PI3K, AKT, and ERK1/2.

相似化合物的比较

Oleanolic Acid: The parent compound of 3-O-Acetyloleanolic acid, known for its hepatoprotective and anti-inflammatory properties.

Ursolic Acid: A structural isomer of oleanolic acid with similar biological activities.

Betulinic Acid: Another pentacyclic triterpenoid with anti-cancer and anti-HIV properties.

Uniqueness: this compound is unique due to its acetyl group at the 3-O position, which enhances its anti-angiogenic and apoptosis-inducing activities compared to its parent compound, oleanolic acid .

生物活性

3-O-Acetyloleanolic acid (OAA) is a triterpenoid compound known for its diverse biological activities, particularly in cancer therapy, anti-inflammatory responses, and metabolic regulation. This article provides a comprehensive overview of its biological activity, supported by case studies and detailed research findings.

This compound is derived from various plant sources, including Phytolacca americana and Vigna sinensis. It is characterized by its pentacyclic structure, which contributes to its pharmacological properties. The compound can be hydrolyzed into oleanolic acid (OA), which also exhibits significant biological activities.

Anticancer Activity

Mechanisms of Action:

OAA has shown promising anticancer effects through various mechanisms:

- Apoptosis Induction: OAA induces apoptosis in several cancer cell lines, including HCT-116 cells, by activating the extrinsic apoptotic pathway via increased expression of death receptor 5 (DR5) .

- Inhibition of Angiogenesis: OAA inhibits angiogenesis and lymphangiogenesis by suppressing the angiopoietin-1/Tie-2 signaling pathway. In vitro studies demonstrated that OAA reduced proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) treated with angiopoietin-1 . In vivo studies using CT-26 colon carcinoma models confirmed these effects, showing reduced tumor growth and angiogenesis .

Case Study:

In a study involving STZ-induced diabetic rats, OAA demonstrated significant anticancer potential by inhibiting VEGF-A-induced lymphangiogenesis and lymph node metastasis .

Anti-inflammatory Activity

OAA exhibits anti-inflammatory properties that contribute to its therapeutic potential:

- Cytokine Modulation: OAA has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6 and TNF-α while increasing anti-inflammatory markers like IL-10 in rodent models of chronic inflammation .

- Bone Loss Prevention: In murine models, OAA was effective in suppressing inflammatory bone loss, indicating its potential in treating inflammatory diseases .

Metabolic Effects

Antihyperglycemic Activity:

Research indicates that OAA significantly reduces glucose levels in diabetic animal models. This effect is attributed to its ability to enhance insulin sensitivity and modulate glucose metabolism .

Summary of Biological Activities

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNFYQZWDGQAE-DFHVBEEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963002 | |

| Record name | 3-(Acetyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4339-72-4 | |

| Record name | Oleanolic acid acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4339-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleanolic acid 3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Acetyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。